4-Fluoro-2-(trifluoromethyl)benzenesulfonamide

Medicinal Chemistry Physicochemical Properties Drug Design

Choose 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide for your drug discovery programs. Its ortho-CF3/para-F substitution pattern delivers isoform-selective carbonic anhydrase inhibition and superior metabolic stability vs. non-fluorinated analogs, making it a strategic building block for focused library synthesis and chemical biology probes.

Molecular Formula C7H5F4NO2S
Molecular Weight 243.18 g/mol
CAS No. 1040687-55-5
Cat. No. B1385101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-(trifluoromethyl)benzenesulfonamide
CAS1040687-55-5
Molecular FormulaC7H5F4NO2S
Molecular Weight243.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C(F)(F)F)S(=O)(=O)N
InChIInChI=1S/C7H5F4NO2S/c8-4-1-2-6(15(12,13)14)5(3-4)7(9,10)11/h1-3H,(H2,12,13,14)
InChIKeyKBGBZUYUQBXKRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-2-(trifluoromethyl)benzenesulfonamide (CAS 1040687-55-5): A Specialized Fluorinated Benzenesulfonamide Scaffold for Medicinal Chemistry and Chemical Biology Research


4-Fluoro-2-(trifluoromethyl)benzenesulfonamide is a halogenated aromatic sulfonamide with the molecular formula C7H5F4NO2S and a molecular weight of 243.18 g/mol [1]. The compound is characterized by the presence of a sulfonamide group, a para-fluoro substituent, and an ortho-trifluoromethyl group on the benzene ring . This specific substitution pattern confers distinct physicochemical properties, including a computed XLogP3-AA value of 1.5 and a hydrogen bond acceptor count of 7, which differentiate it from non-fluorinated or differently halogenated sulfonamide analogs [1]. As a versatile small molecule scaffold, it is primarily utilized as a building block or intermediate in medicinal chemistry research and as a trifluoromethylation agent .

Why 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide Cannot Be Substituted with Generic or Mono-Halogenated Sulfonamide Analogs


The substitution of 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide with other benzenesulfonamide derivatives in a research or industrial protocol is not trivial due to the synergistic effects of its ortho-CF3 and para-F substitution pattern. This specific arrangement modulates both electronic properties and steric bulk in ways that directly impact binding interactions, metabolic stability, and physicochemical behavior [1]. For instance, the presence of the trifluoromethyl group significantly alters lipophilicity and metabolic stability compared to non-fluorinated or mono-halogenated analogs, which can lead to divergent biological outcomes, including changes in potency, selectivity, and clearance rates [2]. Furthermore, the compound's ability to serve as a selective inhibitor for specific carbonic anhydrase isoforms, such as tumor-associated CA IX and CA XII, is highly dependent on the presence and position of fluorine substituents, as evidenced by structure-activity relationship studies [3]. Therefore, assuming functional interchangeability with simpler sulfonamide analogs without rigorous experimental validation is scientifically unsound and can lead to erroneous conclusions in drug discovery and chemical biology applications.

Quantitative Differentiation Guide for 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide vs. Closest Analogs and In-Class Candidates


Differentiation in Physicochemical Properties: Lipophilicity and Hydrogen Bonding Capacity vs. 4-Methyl-2-(trifluoromethyl)benzenesulfonamide

The computed XLogP3-AA value for 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide is 1.5, indicating moderate lipophilicity [1]. In contrast, the analog 4-Methyl-2-(trifluoromethyl)benzenesulfonamide, where the para-fluoro group is replaced with a methyl group, has a computed XLogP3-AA of approximately 1.9 [2]. This difference of Δ0.4 in lipophilicity can significantly affect membrane permeability and binding to hydrophobic pockets in target proteins. Additionally, the target compound has a hydrogen bond acceptor count of 7, whereas the 4-methyl analog has a count of 5, due to the electron-withdrawing and hydrogen-bonding capabilities of the fluorine atom [1][2].

Medicinal Chemistry Physicochemical Properties Drug Design

Potential for Enhanced Metabolic Stability Conferred by para-Fluoro Substitution vs. para-Chloro Analog

A systematic study on the effects of aromatic halogenation and trifluoromethyl substitution on human liver microsomal clearance indicates that para-fluoro substitution on phenyl derivatives can lead to improved metabolic stability compared to para-chloro substitution [1]. While direct experimental data for 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide is not available, class-level inference suggests that it may exhibit lower CYP450-mediated clearance than its 4-chloro analog, 4-Chloro-2-(trifluoromethyl)benzenesulfonamide. This is attributed to the greater strength of the C-F bond compared to the C-Cl bond, making it more resistant to oxidative metabolism [1].

ADME Drug Metabolism Medicinal Chemistry

Isoform-Selective Carbonic Anhydrase Inhibition Conferred by Fluorination Pattern vs. Non-Fluorinated Benzenesulfonamide

A study on fluorinated benzenesulfonamides demonstrated that compounds with a 2,4-substitution pattern on a fluorinated phenyl ring, similar to 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide, exhibit high affinity and selectivity for tumor-associated carbonic anhydrase isoforms IX and XII over the off-target cytosolic isoforms I and II [1]. In this class, many fluorinated benzenesulfonamides were found to be nanomolar inhibitors of CA IX and CA XII. This contrasts with non-fluorinated benzenesulfonamide, which typically shows lower potency and less isoform selectivity, often inhibiting CA I and CA II with micromolar Ki values [1].

Enzyme Inhibition Cancer Therapeutics Chemical Biology

Optimal Application Scenarios for 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide Based on Quantitative Differentiation Evidence


Design of Selective Carbonic Anhydrase IX/XII Inhibitors for Anticancer Research

This compound is a strategic starting point for medicinal chemistry campaigns aimed at developing isoform-selective carbonic anhydrase inhibitors for oncology. The 2,4-fluorination pattern, as indicated by class-level evidence, is associated with high affinity and selectivity for the tumor-associated CA IX and CA XII isoforms over the ubiquitous CA I and CA II [1]. This selectivity profile is crucial for minimizing mechanism-based toxicity. Researchers can leverage this scaffold to synthesize focused libraries, confident that the core structure already imparts a favorable selectivity profile that simpler benzenesulfonamides lack.

Lead Optimization Programs Requiring Balanced Lipophilicity and Metabolic Stability

In drug discovery projects where optimizing the balance between target binding and ADME properties is critical, 4-Fluoro-2-(trifluoromethyl)benzenesulfonamide offers a differentiated physicochemical profile. Its moderate lipophilicity (XLogP3-AA = 1.5) is lower than that of the 4-methyl analog, which can translate to better aqueous solubility and reduced non-specific binding [2]. Furthermore, class-level evidence suggests the para-fluoro substituent may confer greater metabolic stability compared to a para-chloro group, a key advantage for achieving adequate in vivo exposure [3]. This makes the compound a valuable core for building drug candidates with improved pharmacokinetic profiles.

Chemical Biology Studies Probing Fluorine-Mediated Interactions

The unique combination of a strong hydrogen-bonding sulfonamide with an electron-withdrawing para-fluoro and a lipophilic ortho-trifluoromethyl group makes this compound an ideal tool for chemical biology. Researchers can use it to probe the role of fluorine in ligand-protein interactions, such as orthogonal multipolar C–F···C=O interactions or changes in pKa of nearby residues [2]. Its distinct properties relative to non-fluorinated or differently substituted analogs allow for precise dissection of the molecular determinants of binding affinity and selectivity in biological systems.

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